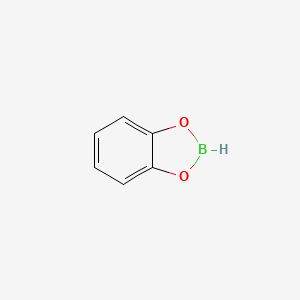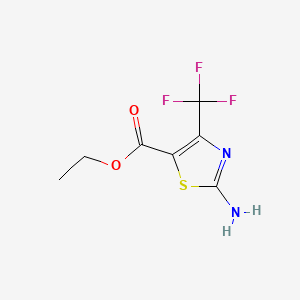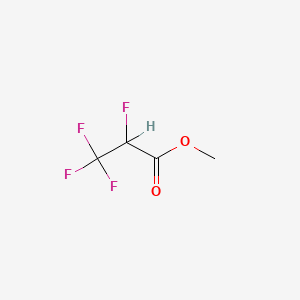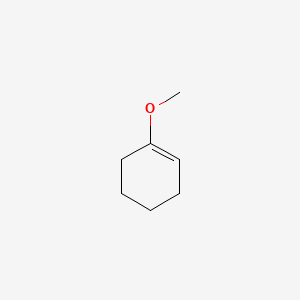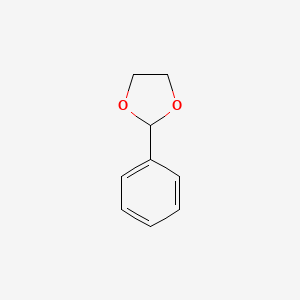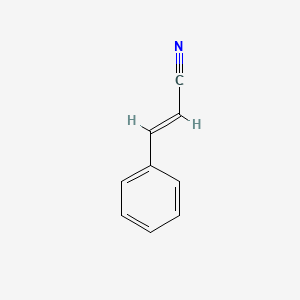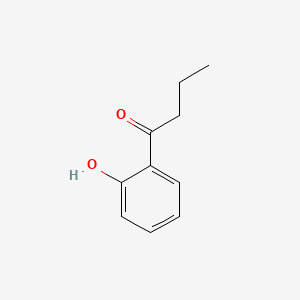
2'-Hydroxybutyrophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2’-Hydroxybutyrophenone has been explored in the context of creating novel sulfonate derivatives. In one study, sixteen novel sulfonate derivatives of Fenjuntong were synthesized by structural modification of 2’-Hydroxybutyrophenone .Molecular Structure Analysis
The molecular structure of 2’-Hydroxybutyrophenone consists of 10 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms . The molecule is also available as a 2D Mol file .Physical And Chemical Properties Analysis
2’-Hydroxybutyrophenone has a molecular weight of 164.2 g/mol. It is known for its excellent solubility in water and other organic solvents, low toxicity, and good stability. More detailed physical and chemical properties can be obtained through various analytical methods .Applications De Recherche Scientifique
Photo-Favorskii Rearrangement
2’-Hydroxybutyrophenone has been used in the study of the photo-Favorskii rearrangement . This process involves a series of intermediates to form racemic rearrangement products . The stereogenic methine on the photoproduct is formed by closure of a phenoxy-allyloxy intermediate collapsing to a cyclopropanone .
Photoremovable Protecting Group
The p-hydroxyphenacyl (pHP) chromophore, which includes 2’-Hydroxybutyrophenone, has been established as a clean, efficient photoremovable protecting group (PPG) for nucleofuges such as phosphates, sulfonates, carboxylates, and certain thiols and phenols . The chromophore imparts good hydrophilicity, excellent biological compatibility, and relatively easy installation of the protected moiety .
Anti-Oomycete Activity
2’-Hydroxybutyrophenone has been used in the synthesis of sulfonate derivatives of Fenjuntong , which have shown significant anti-oomycete activity against Phytophthora capsici Leonian .
Solvent
2’-Hydroxybutyrophenone is known for its excellent solubility in water and other organic solvents. This property makes it a popular choice in various fields of research and industry.
Low Toxicity
2’-Hydroxybutyrophenone is characterized by its low toxicity , making it a safer choice for use in various applications, especially those involving biological systems.
Stability
2’-Hydroxybutyrophenone is known for its good stability , which is a crucial factor in many scientific research applications.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQIKIAWOAOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183070 | |
| Record name | 2'-Hydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxybutyrophenone | |
CAS RN |
2887-61-8 | |
| Record name | 2-Hydroxybutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenjuntong | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENJUNTONG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3R09N552F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-hydroxybutyrophenone interact with metal ions, and what are the structural implications?
A1: 2'-Hydroxybutyrophenone acts as a bidentate ligand, coordinating with metal ions like oxovanadium(IV) through its oxygen atoms. [, ] This interaction typically forms a five-coordinate square-pyramidal geometry around the vanadium center. [] The specific geometry can be influenced by the presence of other ligands in the complex. []
Q2: How does the structure of 2'-hydroxybutyrophenone derivatives affect their anti-oomycete activity?
A2: Research on Fenjuntong, a fungicide containing 2'-hydroxybutyrophenone, reveals key structure-activity relationships:
- Hydroxyl Group: The presence of the hydroxyl group is crucial for activity, and its sulfonylation enhances potency. []
- Carbonyl Chain Length: The length of the ketone carbonyl chain significantly influences the anti-oomycete activity. []
- Methoxy Group: The presence of a methoxy group in the molecule's structural skeleton correlates with increased activity. []
Q3: What analytical techniques are employed to characterize 2'-hydroxybutyrophenone and its metal complexes?
A3: Several techniques are used to characterize 2'-hydroxybutyrophenone and its complexes:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)
